

IUPAC name and CAS number for 4-Methoxy-3-nitro-N-phenylbenzamide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317

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Technical Guide: 4-Methoxy-3-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

IUPAC Name: **4-methoxy-3-nitro-N-phenylbenzamide**^{[1][2]}

CAS Number: 97-32-5^{[1][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxy-3-nitro-N-phenylbenzamide** is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation protocols.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₄	[2][4]
Molecular Weight	272.26 g/mol	[1][2]
Physical Description	Light tan solid	[1][2]
LogP	2.37 - 2.6	[3][4]
Solubility	Less than 0.1 mg/mL in water at 15°C (59°F)	[1]
Monoisotopic Mass	272.07970687 Da	[1][2]

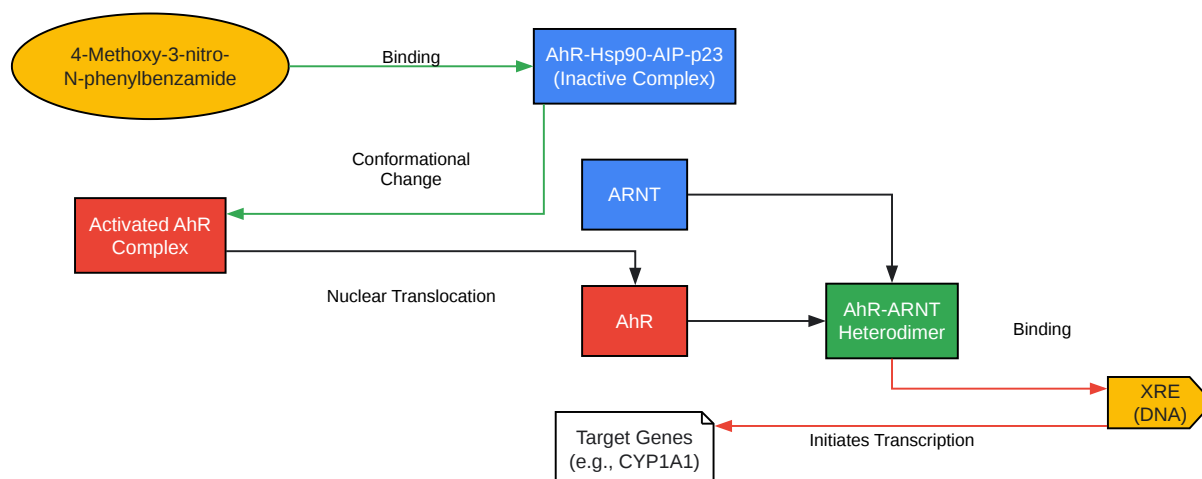
Biological Activity and Mechanism of Action

4-Methoxy-3-nitro-N-phenylbenzamide has been identified as an atypical aryl hydrocarbon receptor (AhR) ligand.[5] The AhR is a ligand-activated transcription factor involved in the regulation of various biological responses, including xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. In its inactive state, the AhR is associated with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[6] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][8] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7][9] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.[7]



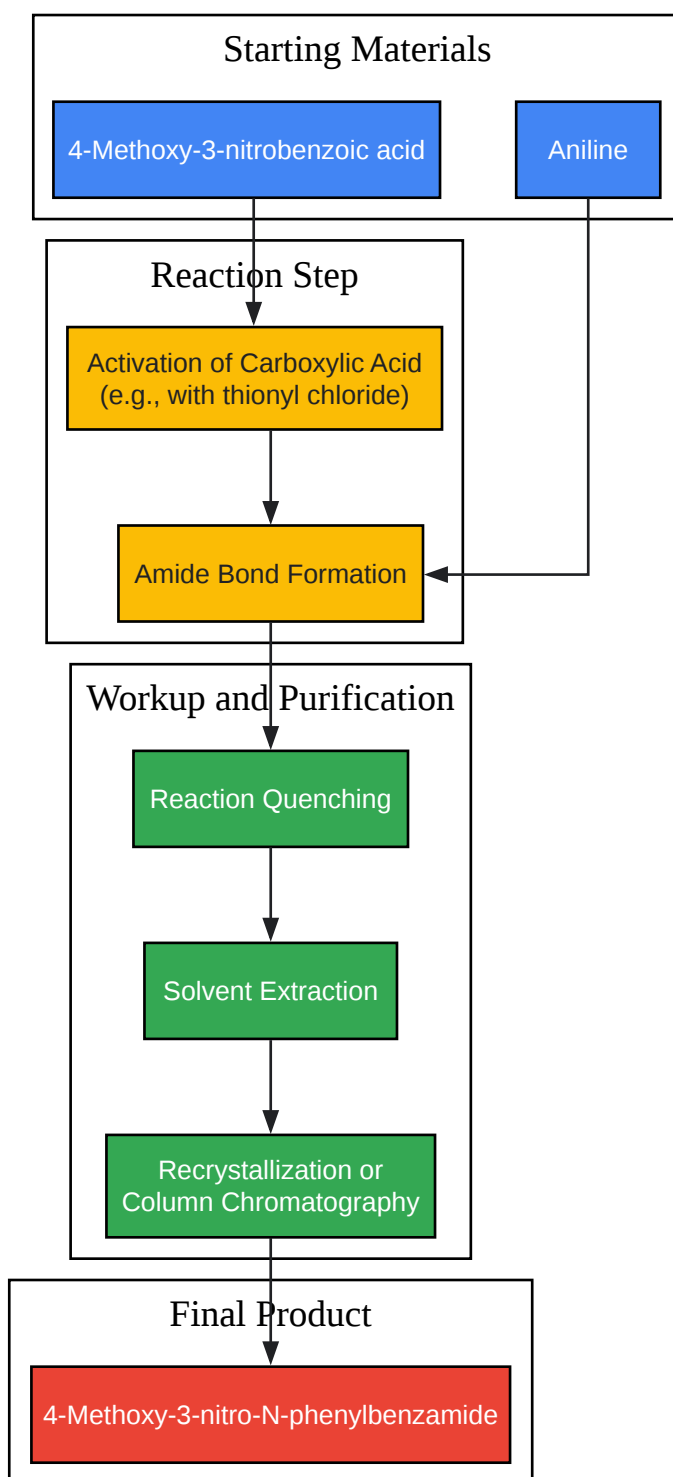
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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide

The synthesis of **4-Methoxy-3-nitro-N-phenylbenzamide** can be achieved through the amidation of 4-methoxy-3-nitrobenzoic acid with aniline. A general workflow for this synthesis is outlined below.



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Caption: General Synthesis Workflow.

Detailed Protocol:

- **Activation of 4-methoxy-3-nitrobenzoic acid:** In a round-bottom flask, suspend 4-methoxy-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).
- **Removal of Excess Reagent:** After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
- **Amide Formation:** Dissolve the resulting acid chloride in an anhydrous solvent. In a separate flask, dissolve aniline in the same solvent and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with stirring.
- **Reaction Monitoring and Workup:** Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by adding water or a dilute aqueous acid solution.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of **4-Methoxy-3-nitro-N-phenylbenzamide**.^[3]

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse-Phase Column
Mobile Phase	Acetonitrile and Water with Phosphoric Acid
Detection	UV-Vis Detector
Mode	Isocratic

Protocol:

- **Sample Preparation:** Prepare a stock solution of **4-Methoxy-3-nitro-N-phenylbenzamide** in a suitable solvent, such as acetonitrile or methanol, at a known concentration. Prepare working standards by diluting the stock solution.
- **Mobile Phase Preparation:** Prepare the mobile phase by mixing acetonitrile and water in a specified ratio. Add a small amount of phosphoric acid to adjust the pH and improve peak shape. For mass spectrometry applications, formic acid can be used as an alternative to phosphoric acid.[3]
- **Instrumentation:** Set up the HPLC system with a C18 column, a UV-Vis detector set to an appropriate wavelength for detection of the analyte, and an isocratic pump.
- **Analysis:** Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution and record the chromatograms.
- **Quantification:** Determine the concentration of **4-Methoxy-3-nitro-N-phenylbenzamide** in the sample by comparing its peak area to a calibration curve generated from the standards.

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